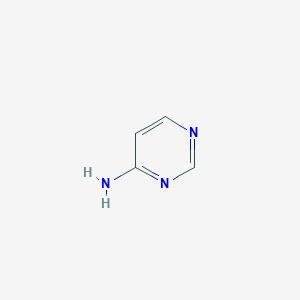

4-Aminopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRRZWATULMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207841 | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-54-8 | |

| Record name | 4-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 4 Aminopyrimidine and Its Derivatives

Established Synthetic Routes to 4-Aminopyrimidine (B60600)

The principal methods for creating the this compound molecule involve building or modifying the pyrimidine (B1678525) ring to introduce the crucial amino group at the C4 position.

The introduction of an amino group at the 4-position of a pyrimidine ring is a fundamental method for synthesizing 4-aminopyrimidines. Unlike amination at the C2 position, which can proceed through a ring-opening and ring-closure (ANRORC) mechanism, amination at the C4 position typically occurs via direct substitution without cleavage of the pyrimidine ring. nih.gov

Various synthetic strategies have been developed:

From Halogenated Pyrimidines: A common approach involves the nucleophilic substitution of a halogen atom (typically chlorine) at the 4-position of the pyrimidine ring with ammonia (B1221849) or an amine.

From Hydroxypyrimidines: A new method has been developed for the synthesis of 4-amino-pyrimidine nucleosides, which are derivatives of this compound. nih.gov This process involves the conversion of uridines (which contain a pyrimidine-2,4-dione structure) into quaternary-ammonium intermediates. This is achieved by reacting the uridine (B1682114) with p-toluenesulfonyl chloride (TsCl) in the presence of tertiary amines. The resulting intermediate is then treated with aqueous ammonia (aq NH3) to yield the 4-amino-pyrimidine nucleoside. nih.gov

Metal-Catalyzed Cycloaddition: Researchers have developed a metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles to produce 4-aminopyrimidines. nih.gov

Microwave Synthesis: Microwave-assisted synthesis has been employed using single nitriles in the presence of a catalyst like potassium tert-butoxide. For instance, the reaction of acetonitrile (B52724) with potassium tert-butoxide at 140°C for 20 minutes yielded 2,6-dimethylpyrimidin-4-ylamine. nih.gov

These amination processes offer diverse routes to the this compound core, with the choice of method often depending on the desired scale and available starting materials. nih.govnih.gov

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. researchgate.netkharagpurcollege.ac.in This reaction typically proceeds using bromine and a strong base, like sodium hydroxide. slideshare.net The key intermediate in this transformation is an isocyanate, which is subsequently hydrolyzed to the amine. kharagpurcollege.ac.inslideshare.net

While the direct synthesis of this compound from a pyrimidine-4-carboxamide (B1289416) via Hofmann rearrangement is a logical application of this reaction, much of the available literature details the analogous synthesis of 4-aminopyridine (B3432731) from pyridine-4-carboxamide. researchgate.netslideshare.net In this well-documented process, pyridine-4-carboxamide is treated under Hofmann conditions to yield 4-aminopyridine, a compound used as a precursor for various drugs. researchgate.net The synthesis has been optimized to achieve yields above 90%. patsnap.com

This established transformation for the pyridine (B92270) analogue strongly suggests the viability of using pyrimidine-4-carboxamide as a precursor for this compound, following the same mechanistic pathway. The reaction is valued for its ability to introduce an amino group onto a heterocyclic ring system. researchgate.net

Electrochemical methods offer a green alternative to traditional chemical reductions. Research has demonstrated the successful synthesis of 4-aminopyridine via the electrochemical reduction of 4-nitropyridine-1-oxide, a process that provides a framework for potential application to pyrimidine systems. researchgate.netsioc-journal.cnmdpi.org The reaction is performed in a cationic membrane electrolytic cell using a constant potential at the cathode. researchgate.net

Studies have shown that the reduction proceeds through several unstable intermediates, including 4-hydroxylaminopyridine-1-oxide. sioc-journal.cn On a copper electrode, this intermediate can be further reduced to 4-aminopyridine. sioc-journal.cnsioc-journal.cn

Optimal conditions for this electrosynthesis have been identified to maximize yield and efficiency. researchgate.net

| Parameter | Optimal Condition |

| Cathode | Granular lead |

| Anode | Ti-base lead dioxide |

| Cathodic Electrolyte | 1% aqueous solution of 4-nitropyridine-1-oxide (pH=3) |

| Anodic Electrolyte | 10% aqueous solution of sulfuric acid |

| Supporting Electrolyte | Ammonium (B1175870) sulfate |

| Temperature | 50°C |

| Resulting Yield | 88.2% |

| Current Efficiency | 44.1% |

This data is based on the electrochemical synthesis of 4-aminopyridine. researchgate.net

This electrochemical technology is noted for its simple process and high yield, presenting a promising alternative to methods like ferrous reduction, which can cause significant environmental pollution. researchgate.net

Synthetic Strategies for this compound Derivatives

Once the this compound core is obtained, it serves as a versatile building block for more complex molecules, primarily through reactions involving the exocyclic amino group.

N-alkylation of the amino group on the this compound ring is a key method for creating a diverse range of derivatives. This reaction involves the substitution of one or both hydrogen atoms of the amino group with alkyl or aryl groups.

An efficient method for this transformation is the electrochemical N-alkylation of N-Boc-protected 4-aminopyridines. nih.govresearchgate.netoalib.com In this process, an electrogenerated acetonitrile anion serves as a highly reactive base. Its large tetraethylammonium (B1195904) counterion leaves the anion "naked," enhancing its reactivity and allowing the alkylation to proceed in very high yields under mild conditions with minimal by-products. nih.govresearchgate.net Subsequent deprotection of the Boc group affords the N-alkylated products in high yields. nih.gov

Conventional N-alkylation using alkyl halides is also a common strategy. Studies on 4-amino-2,6-bis(alkylthio)pyrimidines have shown that reaction with alkyl halides such as iodomethane (B122720) or benzyl (B1604629) bromide readily yields N-alkylated products. researchgate.net Even when an excess of the alkylating agent is used, the reaction tends to favor the formation of the N-monoalkylated product as the major component. researchgate.net

The amino group of this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form new carbon-nitrogen double bonds (imines or Schiff bases), which can then participate in further cyclization reactions. This strategy is widely used to construct fused heterocyclic systems.

A prominent example is the Friedländer-type synthesis, where this compound-5-carbaldehydes react with ketones containing an α-methylene group, such as acetophenones. arkat-usa.org This reaction, often catalyzed by Lewis acids like BF3-Et2O under solvent-free conditions, proceeds through an initial Claisen-Schmidt condensation to form a chalcone-like intermediate. This is followed by an intramolecular cyclocondensation between the amino group and the carbonyl group to yield 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.org This method is efficient, with moderate to good yields and short reaction times. arkat-usa.org

Multicomponent reactions also leverage this reactivity. The one-pot condensation of aminopyrimidine derivatives, aryl aldehydes, and other components like barbituric acid can produce complex fused ring systems such as tetrahydropyrimido[4,5-d]pyrimidines. rsc.org These reactions often begin with a Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound, followed by nucleophilic attack from the aminopyrimidine and subsequent cyclization. rsc.org

Formation of Schiff Base Ligands Incorporating Aminopyrimidine

Schiff base ligands derived from aminopyrimidines are synthesized through the condensation reaction of an aminopyrimidine with an aldehyde or ketone. This reaction typically involves refluxing the two starting materials in a suitable solvent, such as ethanol (B145695).

One common method involves refluxing a mixture of an aminopyrimidine, like 2-amino-4,6-dimethylpyrimidine (B23340), with a substituted aldehyde, for example, 5-nitrosalicylaldehyde, in super dry ethanol for several hours. ijcr.infounn.edu.ng After the reaction is complete, the resulting Schiff base is cooled, filtered, and purified by recrystallization from ethanol. ijcr.infounn.edu.ng This process yields the desired product, which can then be used to form metal complexes. ijcr.info The general procedure can be adapted for various substituted aldehydes and aminopyrimidines. For instance, Schiff bases have been created using 2-amino-4,6-dihydroxypyrimidine (B16511) and 2-hydroxy-1-naphthaldehyde. sciencepg.com Similarly, this compound-2(1H)-one has been reacted with 2,3,4-trimethoxy benzaldehyde (B42025) to yield a new Schiff base ligand. tandfonline.com

The characterization of these Schiff base ligands and their subsequent metal complexes is carried out using various spectroscopic techniques, including FT-IR, ¹H-NMR, and UV-Vis, along with elemental analysis and magnetic susceptibility measurements. ijcr.infosciencepg.comtandfonline.com The analytical data for metal complexes often reveal a 2:1 molar ratio of ligand to metal. ijcr.info For example, a Schiff base derived from 2-amino-4,6-dimethylpyrimidine and 5-nitrosalicylaldehyde was used to synthesize Cu(II) and Mn(II) complexes, which were found to have an octahedral geometry with two coordinated water molecules. ijcr.info

Table 1: Examples of Schiff Base Synthesis with Aminopyrimidines

| Aminopyrimidine Reactant | Aldehyde/Ketone Reactant | Solvent | Key Condition | Resulting Schiff Base | Ref |

| 2-amino-4,6-dimethylpyrimidine | 5-Nitrosalicylaldehyde | Ethanol | Reflux (4h) | Ligand for Cu(II) & Mn(II) complexes | ijcr.infounn.edu.ng |

| 2-amino-4,6-dihydroxypyrimidine | 2-hydroxy-1-naphthaldehyde | Not specified | Treatment | Ligand for Cr(II) complexes | sciencepg.com |

| This compound-2(1H)-one | 2,3,4-trimethoxy benzaldehyde | Not specified | Reaction | Ligand for Ni(II) & Pd(II) complexes | tandfonline.com |

Cycloaddition-Retro-Electrocyclization and Decarboxylative Isomerization Pathways

A sophisticated method for accessing 4-aminopyridine scaffolds, which are structurally related to 4-aminopyrimidines, involves a sequence of [2+2] cycloaddition, retro-electrocyclization, and decarboxylative isomerization. researchgate.netresearchgate.netnih.gov This pathway provides a metal-free approach to these important heterocyclic systems. researchgate.netnih.gov

The process begins with the [2+2] cycloaddition-retro-electrocyclization reaction between 4-methylideneisoxazol-5(4H)-ones and ynamines, which produces 4-(1-aminoallylidene)isoxazol-5-ones in good yields. researchgate.netresearchgate.netnih.gov The mechanism of this initial step has been investigated using DFT calculations to understand the reaction pathway and the absence of competing hetero-Diels-Alder adducts. researchgate.netnih.gov

These resulting 4-(1-aminoallylidene)isoxazol-5-ones serve as convenient substrates for the subsequent thermal, metal-free preparation of 4-aminopyridines. researchgate.netnih.gov This transformation proceeds through a decarboxylative isomerization process. researchgate.netresearchgate.net It is also possible to synthesize the 4-aminopyridine derivatives directly from the initial reactants (4-methylideneisoxazol-5(4H)-ones and ynamines) in a one-pot protocol. researchgate.netnih.gov While this specific pathway has been detailed for 4-aminopyridines, the principles of cycloaddition and rearrangement are fundamental in heterocyclic synthesis and offer potential routes to complex pyrimidine structures. The formal [2+2] cycloaddition–retro-electrocyclization reaction is recognized as a powerful method for creating push-pull chromophores from electron-rich alkynes. acs.org

Design and Synthesis of Substituted this compound Scaffolds

A variety of synthetic routes have been developed to produce substituted this compound scaffolds, reflecting their importance in fields like medicinal chemistry. nih.gov These methods often involve cyclization reactions where different components are brought together to form the pyrimidine ring.

One approach involves the intermolecular cycloaddition of ynamides with nitriles, which can be mediated by a metal catalyst or a strong acid. nih.gov Another strategy utilizes the condensation of β-cyanoenolates with amidine hydrochlorides, a route suitable for industrial-scale production. nih.gov Microwave-assisted synthesis has also been employed; for example, reacting single nitriles like acetonitrile in the presence of a catalyst such as potassium tert-butoxide at 140°C can yield 2,6-dimethylpyrimidin-4-ylamine. nih.gov

The choice of catalyst can be crucial. In the synthesis of 4-aminopyrimidines from β-cyanoenolates and amidine hydrochlorides, various Lewis acids have been evaluated. nih.gov Zinc chloride (ZnCl₂) and copper chloride (CuCl₂) were identified as preferred catalysts, providing yields of 80% and 87%, respectively. nih.gov Other routes include heating substituted benzoylacetonitriles with substituted ureas at 70°C, which can produce 4-aminopyrimidines in an 80% yield. nih.gov The direct transformation of an N-substituted N-(3-amino-2-cyanoallyl)amine is another patented method for creating substituted 4-aminopyrimidines. google.com

Furthermore, This compound-5-carbaldehyde (B100492) oxime scaffolds have been designed and synthesized as potential dual inhibitors of c-Met and VEGFR-2. sci-hub.se The synthesis for these complex derivatives can start from materials like 4,6-dihydroxypyrimidine, which undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). sci-hub.se

Table 2: Selected Synthetic Methods for Substituted this compound Scaffolds

| Starting Materials | Key Reagents/Conditions | Yield | Ref |

| β-cyanoenolates, amidine hydrochlorides | ZnCl₂ or CuCl₂ (Lewis acid catalysts) | 80-87% | nih.gov |

| Substituted benzoylacetonitriles, substituted ureas | Heating at 70°C | 80% | nih.gov |

| Acetonitrile | Potassium tert-butoxide, Microwave at 140°C | 48% | nih.gov |

| 4,6-dihydroxypyrimidine | POCl₃, DMF (Vilsmeier reaction) | Not specified | sci-hub.se |

| N-(3-amino-2-cyanoallyl)formamide | Direct transformation | Not specified | google.com |

Synthetic Routes for Halogenated this compound Derivatives

Halogenated this compound derivatives are valuable intermediates, particularly for cross-coupling reactions. google.comclockss.org Specific methods have been developed for the introduction of halogen atoms at various positions on the pyrimidine ring.

A common strategy for synthesizing 5-bromo-4-aminopyrimidine derivatives starts with a commercially available 4-amino-6-chloro-2-methylthiopyrimidine. google.com The synthesis involves a sequence of reactions:

Oxidation: The methylthio group is oxidized to a sulfoxide (B87167) using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (DCM). google.com

Bromination: The 5-position of the resulting pyrimidine sulfoxide is then brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature. google.com

This produces a halogenated sulfoxide intermediate which is reactive and can be further modified. google.com For instance, the chlorine atom at the 6-position can be substituted by reacting with various nucleophiles. google.com

To introduce a cyano group, a bromo-derivative can be reacted with copper(I) cyanide in pyridine under microwave conditions. google.com For the synthesis of other halogenated pyridopyrimidin-4-ones, thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates, prepared from 2-aminopyridines, is a viable route. clockss.orgresearchgate.net

Table 3: Reagents for Halogenation and Related Reactions of Pyrimidines

| Reaction | Reagent | Position | Ref |

| Bromination | N-bromosuccinimide (NBS) in DMF | 5-position | google.com |

| Oxidation (precursor step) | meta-chloroperbenzoic acid (m-CPBA) | 2-position (on methylthio group) | google.com |

| Cyanation (of bromo-derivative) | Copper(I) cyanide, microwave | 5-position | google.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a crucial tool for investigating the molecular structure of 4-aminopyrimidine (B60600). Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, which are characteristic of its specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

The adsorption of this compound on various materials, such as clays, has been investigated using FT-IR spectroscopy. These studies show that the molecule interacts with the material's surface through its pyrimidine (B1678525) ring nitrogen atoms. researchgate.net The specific shifts in the vibrational frequencies upon adsorption provide evidence for the nature of these interactions. researchgate.netistanbul.edu.tr

Below is a table summarizing key FT-IR spectral data for this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| NH₂ Asymmetric Stretch | 3420 | Strong |

| NH₂ Symmetric Stretch | 3300 | Strong |

| C-H Stretch (ring) | 3050 | Medium |

| Ring Stretching | 1645 | Very Strong |

| NH₂ Scissoring | 1580 | Strong |

| Ring Stretching | 1450 | Strong |

| Ring Breathing | 991 | Medium |

Note: The exact frequencies may vary slightly depending on the experimental conditions and the physical state of the sample.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. In the study of this compound and its complexes, Raman spectroscopy has been used to identify the coordination sites of the molecule when it binds to metal ions. researchgate.net For example, analysis of the Raman spectra of M(4APM)₂M'(CN)₄ complexes (where M is a metal like Mn, Zn, or Cd, and M' is Pd or Pt) revealed that this compound coordinates to the metal through one of the nitrogen atoms in the pyrimidine ring, rather than the exocyclic amino group. researchgate.net

Key Raman spectral data for this compound is presented in the table below.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Ring Breathing | 995 | Very Strong |

| Ring Stretching | 1595 | Strong |

| C-H in-plane bend | 1240 | Medium |

| Ring Deformation | 630 | Medium |

Note: The exact frequencies and intensities can vary based on the experimental setup.

Matrix-Isolation FT-IR Studies of Intermolecular Interactions

Matrix-isolation FT-IR spectroscopy is a powerful technique for studying molecules in an inert, low-temperature environment, which allows for the investigation of weak intermolecular interactions. sci-hub.se Studies on this compound using this method have provided insights into its hydrogen-bonding interactions with water. researchgate.netresearchgate.net These experiments, combined with ab initio calculations, have shown that this compound exists exclusively in the amino form and forms specific hydrogen-bonded complexes with water molecules. researchgate.netresearchgate.net The observed interactions include hydrogen bonds between the ring nitrogen atoms and water, as well as between the amino group and water. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (1H) NMR Spectroscopy for Molecular Structure

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. rsc.org The chemical shifts of the protons in the ¹H NMR spectrum of this compound are indicative of their electronic environment. For instance, the protons on the pyrimidine ring will have distinct chemical shifts from the protons of the amino group. The spectrum can confirm the number of different types of protons and their relative positions in the molecule. chemicalbook.com

The following table summarizes the typical ¹H NMR chemical shifts for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.45 | Singlet |

| H-5 | 6.60 | Doublet |

| H-6 | 8.15 | Doublet |

| NH₂ | 5.50 | Broad Singlet |

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) and can be influenced by the solvent used.

Carbon (13C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon backbone of a molecule. slideshare.netmnstate.edunih.gov Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number and types of carbon atoms present. mnstate.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. slideshare.net

A summary of the ¹³C NMR chemical shifts for this compound is provided in the table below.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 155.5 |

| C-4 | 162.0 |

| C-5 | 108.0 |

| C-6 | 157.5 |

Note: The reported chemical shifts are approximate and can vary with the solvent and experimental conditions.

Fluorine (19F) NMR Spectroscopy for Halogenated Derivatives

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful tool for analyzing fluorinated organic compounds due to its high sensitivity and the wide chemical shift range of the 19F nucleus. chemrxiv.orgnih.gov This technique is particularly valuable for the characterization of halogenated derivatives of this compound. The 19F NMR spectrum provides distinct signals for fluorine atoms in different chemical environments, allowing for detailed structural elucidation and the monitoring of reactions involving these derivatives. chemrxiv.orgnih.gov The chemical shifts and coupling constants observed in 19F NMR spectra can reveal information about the electronic environment of the fluorine atom, which is influenced by the molecular structure and intermolecular interactions. nih.govacs.org For instance, the introduction of a fluorine atom can modulate molecular properties such as hydrophobicity and the ionization of nearby functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. azooptics.comwikipedia.org When this compound is subjected to UV-Vis light, its electrons are promoted from lower energy molecular orbitals to higher energy ones, resulting in an absorption spectrum. pharmatutor.org These transitions are typically of the π-π* and n-π* type for organic chromophores like this compound. wikipedia.orgpharmatutor.org The UV-Vis spectrum of a molecule is a plot of absorbance versus wavelength and is characterized by absorption bands, with the peak of the band corresponding to the wavelength of maximum absorbance (λmax). azooptics.com The position and intensity of these bands provide valuable information about the electronic structure of the molecule. For example, the absorption spectrum of certain pyrimidine derivatives shows absorption bands in the UV region that are attributed to n → π* orbital molecular transitions. researchgate.net Theoretical calculations can also be employed to predict the UV-Vis spectra of such compounds. nih.gov

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. Single-crystal XRD analysis of this compound and its complexes has provided detailed information about their crystal structures. researchgate.netnih.gov For example, the crystal structure of this compound reveals a nearly planar molecule with twofold rotation symmetry, stabilized by hydrogen bonds between the amino group and the ring nitrogen atoms, forming a two-dimensional network. researchgate.net The bond lengths and angles determined from XRD can be compared with theoretical calculations. researchgate.net Studies on co-crystals and complexes of this compound, such as with thiocyanate (B1210189) or metal halides, have elucidated the intricate network of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. nih.govresearchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is also used to confirm the crystallinity of materials containing this compound. nih.govmdpi.com

Thermal Analysis Techniques (TG/DTA) in Adsorption Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as a function of temperature. mvpsvktcollege.ac.inlibretexts.org These techniques are particularly useful in characterizing the thermal stability and decomposition of materials. In the context of adsorption studies involving this compound, TG/DTA can confirm the successful loading of the compound onto a carrier material. mdpi.com The TGA curve shows the mass loss of the sample as it is heated, which can correspond to the removal of adsorbed water and the decomposition of the adsorbed this compound. scielo.br DTA measures the temperature difference between a sample and an inert reference, revealing information about phase transitions, such as melting or crystallization, and chemical reactions. abo.fi The combination of TGA and DTA provides a comprehensive thermal profile of the material. icmab.es

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) for Surface Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. lucideon.comcleancontrolling.com When coupled with Energy Dispersive X-ray (EDX) analysis, it also allows for the determination of the elemental composition of the sample surface. lucideon.comcleancontrolling.com In studies involving this compound, SEM has been used to examine the surface of carrier materials before and after drug loading. mdpi.com For instance, in a study of 4-aminopyridine (B3432731) adsorbed onto hydroxyapatite (B223615), SEM images showed no significant changes in the elongated and rounded shape of the carrier particles after adsorption. mdpi.com EDX analysis can confirm the presence of this compound on the surface of a carrier by detecting the nitrogen atoms from the compound. mdpi.com This combined technique is valuable for characterizing the distribution and presence of the compound on a substrate. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 4-aminopyrimidine (B60600). nih.govscispace.com DFT methods, particularly B3LYP with the 6-311+G(d,p) basis set, have been successfully utilized to study the consequences of one-electron oxidation and reduction on the compound. researchgate.net These calculations are crucial because experimental techniques often cannot detect minor tautomers present in concentrations below 0.1%. researchgate.netresearchgate.net

Ab initio calculations, such as the Hartree-Fock Self-Consistent Field (HF-SCF) method, provide fundamental insights into the molecular properties of this compound. The HF-SCF method with a 6-31g* basis set has been employed to study the tautomers, as well as the protonated and deprotonated forms of the aminopyrimidine moiety, particularly in the context of its role in thiamin catalysis. sigmaaldrich.comnih.gov

These calculations have shown that the acidity of the 4'-amino group increases when the pyrimidine (B1678525) ring is protonated at the N1' or N3' positions. nih.gov Ab initio methods are also used to investigate the hydrogen-bonding interactions of this compound with water, confirming that the molecule predominantly exists in the amino form. researchgate.net While ab initio calculations are computationally more demanding than semi-empirical methods, they offer a higher level of theoretical accuracy and are often used as a benchmark for other computational techniques. ijiset.com

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods for studying the electronic density distribution in molecules like this compound. uni-muenchen.dewikipedia.org These methods, which include Austin Model 1 (AM1) and Parametric Model 3 (PM3), are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. uni-muenchen.dewikipedia.org

While these methods are faster, their accuracy can be limited, especially for systems not well-represented in the parameterization dataset. wikipedia.org For instance, studies on the related molecule 4-aminopyridine (B3432731) have shown that PM3 can overestimate polarizability. ijiset.com Despite these limitations, semi-empirical methods are valuable for studying large biological systems and for providing initial geometric and electronic data for more rigorous computational analysis. psu.edu They are particularly useful for calculating properties averaged over molecular motion due to their computational speed. psu.edu

Molecular Geometry and Electronic Structure Analysis

The optimized geometry and conformational preferences of this compound have been extensively studied using various computational methods. scispace.com DFT and Møller-Plesset (MP2) calculations have been used to determine the most stable conformations. researchgate.net For instance, MP2 calculations suggest a non-planar conformation for a related amino-substituted pyrimidine, with the amino group slightly pyramidyl. researchgate.net

In the solid state, this compound exists in the amino form. bas.bg Computational studies are crucial for understanding the subtle energetic differences between various conformers, which can be influenced by factors like intramolecular hydrogen bonding and solvent effects. scispace.com The analysis of optimized geometries provides essential data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's three-dimensional structure and its interactions. bu.edu

| Method | Basis Set | Property | Value |

| B3LYP | 6-311++G(3d,3p) | Polarizability | 75.7 a.u. |

| BPV86 | 6-311++G(3d,3p) | Polarizability | 77.6 a.u. |

| B3LYP | 6-311++G(3d,3p) | Hyperpolarizability | 143.5 a.u. |

| BPV86 | 6-311++G(3d,3p) | Hyperpolarizability | 75.2 a.u. |

| Data for the related molecule 4-aminopyridine. ijiset.com |

Prototropic tautomerism is a key feature of this compound, involving the migration of a proton between different sites on the molecule. encyclopedia.pub This results in an equilibrium between the amino and various imino tautomers. researchgate.netnih.gov Computational studies, particularly using DFT, have been instrumental in analyzing this tautomeric equilibrium. researchgate.netbas.bg

For neutral this compound, the amino tautomer is the most stable form, a preference largely attributed to the aromatic stabilization of the pyrimidine ring. bas.bg The imino tautomers are significantly higher in energy. bas.bg However, the relative stabilities of these tautomers can be altered by ionization. researchgate.netbas.bg For the positively charged radical, an imino form with the proton at the N1 position becomes favored, while for the negatively charged radical, the imine form with the proton at the C5 position is the most stable. bas.bg This highlights the intricate relationship between electronic structure and tautomeric preferences.

The study of tautomerism in this compound is significant as it serves as a structural part of adenine (B156593), a fundamental component of nucleic acids. encyclopedia.pub Understanding the tautomeric equilibria provides insights into the potential for mutations and the biochemical behavior of these vital biomolecules. chimia.ch

Protonation and Deprotonation Equilibria and Energetics

The ability of this compound to accept or donate a proton is fundamental to its chemical behavior, particularly in biological systems where it can act as a hydrogen bond donor and acceptor. Prototropic equilibria, which involve the intramolecular transfer of a proton between two sites, are a key feature of pyrimidine bases. mdpi.comencyclopedia.pub For this compound, which is a structural component of adenine, these equilibria primarily involve the movement of a proton between the exocyclic amino group and the endocyclic ring nitrogen atoms. mdpi.comencyclopedia.pub

These proton transfer events give rise to different tautomeric forms. The primary form is the amino tautomer, but imino tautomers can also exist in equilibrium. The stability and interconversion of these forms are governed by their relative energies. mdpi.com Computational studies on related pyrimidine bases, such as cytosine and isocytosine, have quantified the macroscopic proton affinities for each step of the protonation-deprotonation reactions. researchgate.net These studies reveal that the environment, whether a polar solvent or an apolar medium (gas phase), strongly influences the stability of different tautomers and their ionized forms. researchgate.net The process of protonation typically occurs at a basic center, such as an sp²-hybridized ring nitrogen atom, while deprotonation occurs at an acidic center, like the exocyclic amino group. encyclopedia.pubnih.gov The interplay between these forms is crucial, as the tautomeric state can be coupled to chemical reactions, for instance, by acting as a Brønsted acid/base catalyst during enzymatic processes. pnas.org

Electron Localization Function (ELF) and Interatomic Interactions

For this compound, an ELF analysis would distinctly show high localization in several key areas:

Covalent Bonds: High ELF values would be found along the axes of all C-C, C-N, and C-H bonds within the molecule, delineating the covalent framework.

Lone Pairs: Significant localization would be observed corresponding to the lone pair electrons on the two ring nitrogen atoms and the exocyclic amino nitrogen. These regions are critical for understanding the molecule's role as a nucleophile and a hydrogen bond acceptor.

Atomic Shells: Concentric regions of high localization would be seen around the carbon and nitrogen nuclei, corresponding to their core electron shells.

By analyzing the topology of the ELF basins, one can gain insight into the strength and nature of interatomic interactions. diva-portal.org For example, the shape and separation of the valence basins provide a clear picture of the bonding pattern and distinguish bonding electrons from non-bonding lone pair electrons. jussieu.fruliege.be

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

Predicting how a molecule will interact with other chemical species is a central goal of computational chemistry. The Molecular Electrostatic Potential (MEP) and Fukui functions are two complementary tools used to forecast the reactive behavior of a molecule. researchgate.netasianpubs.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative regions are expected around the ring nitrogen atoms due to their lone pair electrons, making them the primary sites for protonation and interaction with electrophiles.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the exocyclic amino group are expected to be the most positive sites, making them key hydrogen bond donors.

The Fukui Function offers a more quantitative prediction of reactivity at specific atomic sites. wu.ac.th It is derived from the change in electron density as an electron is added or removed. It helps to identify the most reactive sites for:

Nucleophilic Attack (f+): The site most likely to accept an electron.

Electrophilic Attack (f-): The site most likely to donate an electron.

Radical Attack (f0): The site most reactive towards a radical species.

Studies on closely related molecules like 2-amino-4-pyrimidinol and 4-aminopyridine confirm that MEP and Fukui functions effectively identify the reactive centers. researchgate.netnih.gov

HOMO-LUMO Energy Gaps and Charge Transfer Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and chemical reactivity. rasayanjournal.co.in The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com

HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the exocyclic amino group.

LUMO: This orbital acts as the primary electron acceptor. The LUMO is typically distributed over the pyrimidine ring, representing the location where an incoming electron would reside.

Energy Gap (ΔE): A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. irjweb.com A large gap implies high stability. rasayanjournal.co.in

Computational studies on aminopyrimidine derivatives show that charge transfer is a characteristic feature upon electronic excitation, with electron density moving from the donor part (amino group) to the acceptor part (pyrimidine ring). nih.govresearchgate.net The analysis of these orbitals confirms that intramolecular charge transfer (ICT) occurs within the molecule. nih.gov

Note: The values are for the related isomer 2-aminopyrimidine (B69317) and serve as an illustrative example of typical frontier orbital energies for this class of compounds.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structure model. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular and intermolecular donor-acceptor interactions. nih.govnih.gov

In this compound, NBO analysis reveals significant hyperconjugative interactions. These occur when electron density from a filled (donor) NBO interacts with a nearby empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation theory energy, E(2). nih.gov Key interactions include:

Delocalization of Lone Pairs: The lone pair electrons on the exocyclic amino nitrogen (nN) can delocalize into the antibonding π* orbitals of the pyrimidine ring. This n → π* interaction stabilizes the molecule and indicates the electron-donating nature of the amino group.

Intermolecular Hydrogen Bonding: NBO analysis can also quantify the strength of hydrogen bonds. nih.gov For instance, in a dimer or a solvated complex, it can analyze the interaction between a lone pair on a nitrogen atom (donor) and an antibonding σ* orbital of a hydrogen-donating bond (e.g., N-H or O-H) from another molecule (acceptor). nih.gov

These donor-acceptor interactions are fundamental to the structure, stability, and reactivity of this compound. nih.gov

Chemical Softness and Electrophilicity Index as Molecular Descriptors

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO)/2), it measures the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large energy gap and is less reactive. ekb.eg

Chemical Softness (S): As the inverse of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity. A "soft" molecule has a small energy gap and is more reactive. dergipark.org.tr

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. A high electrophilicity index indicates a good electron acceptor. ajol.infoekb.eg

Theoretical calculations on related aminopyridine compounds provide insight into the expected values for this compound, suggesting it is a relatively hard molecule with moderate electrophilicity, consistent with its aromatic stability. researchgate.netdergipark.org.tr

Molecular Dynamics Simulations for Conformational Sampling and Interaction Energies

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time. MD is invaluable for exploring the conformational landscape of a molecule and for calculating interaction energies in a dynamic environment. nih.gov

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as solvent molecules or biological macromolecules. Key applications include:

Conformational Sampling: Although the pyrimidine ring is planar, the exocyclic amino group can rotate. MD simulations can sample the accessible rotational conformations and their relative populations. For larger systems involving this compound, MD is essential for exploring the vast conformational space. researchgate.net

Interaction Energies: MD simulations are widely used to compute the binding free energy between a ligand and a receptor. nih.gov By simulating the complex in a solvent box, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be used to estimate the strength of the interaction, which is crucial for drug design. Studies on 4-aminopyridine derivatives have used this approach to understand their binding modes with enzymes. nih.gov

Computational Modeling of Intermolecular Interactions

Hydrogen Bonding Interactions in Solution and Matrix Isolation

Hydrogen bonding is a defining feature of this compound's chemistry. The molecule possesses both hydrogen bond donor sites (the amino group) and acceptor sites (the ring nitrogen atoms), allowing for the formation of complex networks.

Matrix-isolation Fourier-transform infrared (FT-IR) spectroscopy, combined with ab initio calculations, has been employed to study the hydrogen-bonded complexes between this compound and water molecules within an argon matrix. These studies provide a detailed picture of the primary interaction sites at an individual molecular level, free from the complexities of the condensed phase. It was found that the ring nitrogen, rather than the amino nitrogen, is typically involved in complex formation. researchgate.net

In solution and the solid state, the symmetric NH2-stretch has been shown to undergo Fermi-resonance splitting. researchgate.net Studies on related compounds like 4-aminopyridine have shown that in the presence of water, hydrogen bonds form between the amino group hydrogens and the water molecules (N–H⋯OH2). researchgate.net The formation of extensive hydrogen bond networks is a critical factor in the crystallization behavior of aminopyrimidine derivatives. mostwiedzy.pl

Halogen Bonding and Anion Binding Mechanisms

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This compound, acting as a Lewis base through its ring nitrogen atoms, can participate in these interactions.

Studies on the closely related 4-aminopyridine (4-AP) have shown that it reacts with halogens and interhalogens to form charge-transfer complexes and ionic species that are stabilized by extended three-dimensional networks of both halogen and hydrogen bonds. acs.org In these structures, a halogen cation (like I+) can be "trapped" between two 4-aminopyridine rings through strong N···X+···N halogen bonds. acs.org These three-center, four-electron halogen bonds are particularly robust. nih.gov

The strength and directionality of halogen bonds make them a valuable tool in designing molecular recognition systems. For instance, molecularly imprinted polymers have been developed using halogen bonding-based binding sites to preferentially adsorb aminopyridine derivatives, highlighting the role of this interaction in selective anion binding and molecular recognition. researchgate.net

Table 1: Examples of Intermolecular Interactions Involving Aminopyridines This table is generated based on findings for 4-aminopyridine, a structural isomer of this compound, to illustrate the principles of halogen bonding.

| Interacting Species | Resulting Complex/Product | Type of Interaction | Reference |

| 4-Aminopyridine + ICl | [4-NH2-C5H4N-ICl] and [(4-NH2-C5H4N)2-μ-I+][Cl–] | Charge-transfer and Halogen bond (N···I+) | acs.org |

| 4-Aminopyridine + IBr | [(4-NH2-C5H4N)2-μ-I+][IBr2–] | Halogen bond (N···I+) | acs.org |

| 4-Aminopyridine + I2 | [(4-NH2-C5H4N)2-μ-I+][I7–] | Halogen bond (N···I+) | acs.org |

| 4-Aminopyridine + Br2 | [4-NH3-C5H4N+][Br–] and brominated dimers | Protonation, Halogen and Hydrogen bonds | acs.org |

Adsorption Mechanisms on Metal Clusters and Material Surfaces

The interaction of this compound with material surfaces is critical for applications ranging from electronics to catalysis and drug delivery. Computational studies have explored its adsorption on various substrates.

The adsorption of this compound (4-APM) has been investigated on a renewable silver liquid amalgam film electrode (R-AgLAFE). journalssystem.com These studies, using electrochemical impedance spectroscopy, show that 4-APM strongly adsorbs on the electrode surface, leading to a decrease in the differential capacity of the electrical double layer. The concentration of 4-APM significantly influences the double-layer parameters, indicating a direct relationship between surface coverage and intermolecular forces at the interface. journalssystem.com

Density Functional Theory (DFT) calculations on the adsorption of the isomeric 4-aminopyridine onto small metal clusters (M4, where M = Co, Ni, Cu) reveal insights into the inhibitor-metal surface interaction. researchgate.net Such studies analyze the electronic properties, including density of states (TDOS, PDOS), to understand the nature of the chemisorption and the charge transfer between the molecule and the metal cluster. researchgate.net Furthermore, aminopyridine-modified resins have been developed for the effective adsorption and recovery of metal ions like rhodium from solutions, demonstrating the practical application of these surface interactions. google.com

Solubility Measurement and Modeling in Mixed Solvents

Solubility is a fundamental property that dictates the utility of a compound in chemical processes. The solubility of aminopyrimidines is influenced by solvent polarity, temperature, and the potential for hydrogen bonding. solubilityofthings.com

While specific data for this compound is limited in the reviewed literature, extensive studies on its isomers and derivatives provide a robust framework for understanding its solubility behavior. For example, the solubility of 2-aminopyrimidine has been experimentally measured in 17 different organic solvents at temperatures from 272.65 K to 323.35 K. figshare.com In all cases, solubility was found to increase with rising temperature. figshare.com

The experimental solubility data for aminopyrimidine derivatives are often correlated using various thermodynamic and cosolvency models to predict their behavior in different solvent systems. nih.gov Commonly used models include:

The modified Apelblat model

The Buchowski–Ksiazaczak λh model

The Jouyban-Acree model

The van't Hoff-Jouyban-Acree model

The Wilson model

For methyl 2-aminopyridine-4-carboxylate, a related derivative, these models have been successfully used to correlate solubility data in various monosolvents and binary mixtures (e.g., ethanol (B145695) + water, DMF + water). researchgate.netacs.org The Jouyban-Acree model and its variants are particularly useful for describing solubility in mixed solvent systems. acs.org Such modeling is essential for designing and optimizing crystallization and purification processes in industrial applications. figshare.com

Chemical Reactivity and Reaction Mechanisms

Acylation and Acetylation Mechanisms of Aminopyrimidines

The acylation and acetylation of aminopyrimidines represent a key class of reactions for the functionalization of these heterocyclic compounds. The reactivity of the exocyclic amino group is significantly modulated by the electronic properties of the pyrimidine (B1678525) ring.

The mechanism of acylation for aminopyrimidines can follow two principal routes. The first is a direct nucleophilic attack of the exocyclic amino nitrogen on the carbonyl carbon of the acylating agent. The second involves an initial acylation at one of the ring nitrogen atoms, forming a reactive N-acylpyrimidinium intermediate, which then undergoes an intramolecular acyl group transfer to the exocyclic amino group.

The preferred pathway is influenced by the reaction conditions and the nature of the reactants. In the synthesis of N-substituted aminopyrimidines, an undesired N,N-diacylation reaction has been observed, suggesting a mechanism more complex than simple direct acylation. semanticscholar.org It is proposed that the initial N-monoacylated product is more acidic, and upon deprotonation by a base like triethylamine, it forms a stabilized anion that readily reacts with a second acylating agent molecule. semanticscholar.org

Catalysts such as 4-aminopyridine (B3432731) and 4-(dimethylamino)pyridine (DMAP) are known to facilitate acylation reactions. They typically react with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a superior acylating agent compared to the initial acid chloride or anhydride (B1165640).

Substituents on the pyrimidine ring play a critical role in directing the course and rate of acylation reactions. Electron-donating groups enhance the nucleophilicity of the exocyclic amino group, thereby accelerating the rate of direct N-acylation. Conversely, electron-withdrawing groups diminish the nucleophilicity, rendering the acylation process more challenging.

The electronic nature of substituents also affects the basicity of the ring nitrogens, which in turn influences the propensity for the formation of ring N-acyl intermediates. A study on N-acyl pyrazole-based photoswitches demonstrated that acylation of the pyrazole moiety leads to increased quantum yields of isomerization, highlighting how acylation can significantly alter the electronic properties of a heterocyclic system. beilstein-archives.org Steric effects also play a crucial role; bulky substituents adjacent to the amino group or on the acylating agent can hinder direct attack, potentially favoring a pathway that proceeds through a less sterically crowded ring nitrogen intermediate.

Oxidation-Reduction Chemistry of 4-Aminopyrimidine (B60600)

The redox behavior of this compound is fundamental to understanding its role in various chemical and biological processes. These reactions typically proceed through the formation of highly reactive radical intermediates.

The one-electron oxidation of this compound results in the formation of a corresponding radical cation. nih.gov This process can be initiated by chemical oxidants, electrochemical means, or through photoredox catalysis. beilstein-journals.org The presence of the electron-donating amino group facilitates this oxidation relative to the unsubstituted pyrimidine. The resulting radical cation is a transient species where the spin density is delocalized over the pyrimidine ring and the exocyclic amino group. nih.gov A primary reaction pathway for such amine radical cations is deprotonation from the exocyclic amino group to yield a neutral radical species. beilstein-journals.orgnih.gov

Quantum-chemical calculations performed on the closely related 4-aminopyridine have shown that one-electron oxidation leads to a significant stabilization of both the amine and imine NH tautomers, to the point where they have very similar energies. nih.gov This suggests that the this compound radical cation may also exist as a mixture of tautomers.

The addition of a single electron to the lowest unoccupied molecular orbital (LUMO) of this compound leads to the formation of a radical anion. utexas.edu The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to reduction. The stability of the resulting radical anion is highly dependent on the environment, particularly the presence of proton sources. In aprotic media, the radical anion exhibits greater persistence. acs.org

Theoretical studies on 4-aminopyridine indicate that for the reduced forms, the labile proton is favored on a carbon atom (C3), suggesting that the radical anion of this compound could undergo subsequent protonation on the ring. nih.gov

The electrochemical reduction of this compound is mechanistically distinct in aqueous versus non-aqueous environments.

In aqueous solutions, the reduction is a complex, multi-step process that is highly dependent on pH. acs.org The mechanism involves a sequence of electron and proton transfers, with the initial step often being the protonation of the heterocyclic nitrogen, followed by electron transfer.

In non-aqueous solvents such as acetonitrile (B52724), the electrochemical reduction of pyrimidine derivatives typically proceeds through an initial one-electron transfer to form a radical anion. acs.org This species can then undergo further reduction to a dianion or participate in dimerization or protonation, depending on the specific conditions.

The following table provides comparative data on the electrochemical reduction of related pyrimidine compounds.

| Compound | Half-Wave Potential (V vs. SCE in Acetonitrile) |

|---|---|

| Pyrimidine | -2.15 |

| 2-Aminopyrimidine (B69317) | -2.43 |

| This compound | -2.5 (approximate) |

| 2,4-Diaminopyrimidine | -2.65 |

Proton Transfer Reactions and Intramolecular Proton Relay Functions

The presence of three nitrogen atoms makes this compound a notable participant in proton transfer reactions. The ring nitrogen atoms are generally more basic than the exocyclic amino group due to the delocalization of the amino group's lone pair into the pyrimidine ring. The pyrimidine ring itself is more acidic when protonated (pKa ≈ 1.0) compared to pyridine (B92270) (pKa ≈ 5.2), a consequence of the second nitrogen atom exerting an electron-withdrawing inductive effect that stabilizes the positive charge. pearson.com

While direct studies on intramolecular proton relay in this compound are not extensively documented, the functional capacity of the pyrimidine ring as a proton acceptor has been demonstrated in related systems. Studies on 2-(2′-hydroxyphenyl)pyrimidines show a rapid excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atoms of the pyrimidine ring. acs.orgnih.gov This process, which occurs because of the geometric proximity of the proton donor (OH) and acceptor (pyrimidine N), results in the formation of an excited tautomer that deactivates through a non-radiative pathway, thus quenching fluorescence. acs.orgnih.gov

This phenomenon highlights the pyrimidine moiety's intrinsic ability to function as the proton acceptor component in an intramolecular hydrogen bond relay. The efficiency of this transfer is significant, leading to very short excited-state lifetimes. nih.gov Notably, the protonation of the pyrimidine ring with a strong acid, such as trifluoroacetic acid, inhibits the ESIPT process. This inhibition blocks the non-radiative decay pathway and results in a "switched on" fluorescence response, demonstrating a reversible mechanism controlled by the availability of the pyrimidine nitrogen as a proton acceptor. acs.orgnih.gov The effectiveness of such proton transfer events is heavily influenced by the relative acidities (pKa) of the donor and acceptor groups. nih.gov

Table 1: Findings from a Model System Demonstrating Pyrimidine Ring as a Proton Acceptor This table is based on research on 2-(2′-hydroxyphenyl)pyrimidines, which serves as a functional model for the pyrimidine core.

| Observation | Mechanism | Consequence | Reference |

| No fluorescence in neutral form | Fast Excited-State Intramolecular Proton Transfer (ESIPT) from the OH group to a pyrimidine ring nitrogen. | Formation of an excited tautomer that deactivates via a non-radiative pathway. | acs.orgnih.gov |

| Reversible fluorescence upon acidification | Protonation of the pyrimidine ring by an external acid. | The ESIPT process is inhibited, closing the non-radiative channel and allowing fluorescence to occur. | acs.orgnih.gov |

Reactivity with Halogens and Interhalogens

The reaction of this compound with halogens is influenced by both the electron-deficient nature of the pyrimidine ring and the activating effect of the C4-amino group. The amino group directs electrophilic substitution to the C5 position, which is the most electron-rich carbon on the ring. This is consistent with observations in related pyrimidine systems, such as nucleosides, where electrophilic bromination occurs selectively at the C5 position. mdpi.com

While direct studies on this compound are limited, extensive research on the analogous compound, 4-aminopyridine (4-APY), provides a valuable model for the complex interactions that can occur at the ring nitrogens. researchgate.netacs.orgacs.org These studies reveal that the reaction outcome is highly dependent on the specific halogen or interhalogen used.

With Iodine Monochloride (ICl): The reaction with 4-APY yields both a charge-transfer complex and an ionic species where an iodonium ion (I+) is trapped between the ring nitrogens of two 4-APY molecules (N···I+···N). researchgate.netacs.org

With Iodine Monobromide (IBr) and Iodine (I₂): These reactions predominantly form the ionic, N-bridged iodonium species. researchgate.netacs.org

With Bromine (Br₂): The reaction is distinct, initiating with the protonation of the ring nitrogen, followed by a complex bromination and dimerization process. researchgate.netacs.orgacs.org

These findings suggest that the reaction of this compound with halogens could proceed via two competitive pathways: electrophilic substitution at the C5 position or complex formation at the N1 or N3 ring nitrogens.

Table 2: Reactivity of 4-Aminopyridine with Halogens and Interhalogens This table summarizes findings for 4-aminopyridine (4-APY), a structural analog, to illustrate potential reaction pathways.

| Reagent | Solvent | Molar Ratio (APY:Reagent) | Primary Products | Reference |

| ICl | CH₂Cl₂ | 1:1 | Charge-transfer complex and N···I+···N bridged ionic species. | researchgate.netacs.org |

| IBr | CH₂Cl₂ | 1:1 | N···I+···N bridged ionic species. | researchgate.net |

| I₂ | CH₂Cl₂ | 1:1 | N···I+···N bridged ionic species and polyiodide anions. | researchgate.netacs.org |

| Br₂ | CH₂Cl₂ | 1:1 | Initial protonation of ring nitrogen, followed by bromination-dimerization. | acs.orgacs.org |

Alkylation Reactions at Exocyclic and Ring Nitrogen Atoms

This compound possesses three potential sites for N-alkylation: the two ring nitrogens (N1 and N3) and the exocyclic amino nitrogen (N4). The site of alkylation is a result of competition between these nucleophilic centers and is influenced by factors such as the nature of the alkylating agent, reaction conditions, and steric effects.

The ring nitrogens are generally considered more nucleophilic than the exocyclic amino group, whose lone pair is partially delocalized into the aromatic system. Studies on the alkylation of various pyrimidine derivatives, such as uracils and cytosine, demonstrate a high degree of selectivity for alkylation at the N1 position. ias.ac.in This suggests a strong intrinsic preference for electrophilic attack at the ring nitrogens.

Conversely, the exocyclic amino group can also be a site of reaction. Acylation, a process mechanistically related to alkylation, has been shown to occur at the exocyclic amino group of this compound to form N-acylamides. mdpi.com Furthermore, studies involving aminopyrimidine derivatives and alkylating agents like phenacyl bromide indicate that SN2 alkylation at the exocyclic amino group is favored under basic conditions, which neutralize the resulting acid. nih.gov This indicates that while ring nitrogen alkylation might be kinetically favored in neutral conditions, deprotonation or specific reaction conditions can promote reactivity at the exocyclic amine.

Therefore, the alkylation of this compound is a competitive process. The use of hard alkylating agents under neutral or acidic conditions would likely favor quaternization at the more basic ring nitrogens, while softer electrophiles or reactions run under basic conditions could increase the selectivity for the exocyclic amino group.

Table 3: Competing Pathways in the Functionalization of Aminopyrimidines

| Reaction Type | Target Site | Illustrative System | Conditions | Product Type | Reference |

| N-Alkylation | Ring Nitrogen (N1) | Uracil, Cytosine | Heterogeneous catalysis | N1-alkylated pyrimidines | ias.ac.in |

| N-Acylation | Exocyclic Amino Group | This compound | In situ acyl chloride formation | N-acyl-4-aminopyrimidine | mdpi.com |

| N-Alkylation | Exocyclic Amino Group | 6-Amino-1-alkyl-uracil | Basic conditions | SN2 alkylation product | nih.gov |

Coordination Chemistry of 4 Aminopyrimidine

Ligand Properties and Coordination Modes of 4-Aminopyrimidine (B60600)

This compound (4APM) can engage with metal centers in several ways, acting as a bridge between metal ions or as a terminal ligand. Its coordination is dictated by the metal ion's nature, the reaction conditions, and the presence of other ligands.

The most prevalent coordination mode for this compound is as a monodentate ligand, where it binds to a metal center through one of its pyrimidine (B1678525) ring nitrogen atoms. researchgate.netwikipedia.orgamericanelements.com This behavior is observed in a series of tetracyanonickelate (B1213329) coordination polymers with the general formula M(4APM)₂Ni(CN)₄, where M can be Mn(II), Co(II), Ni(II), Zn(II), or Cd(II). researchgate.net In these structures, the this compound molecule coordinates to the M(II) ion, which is part of the polymeric sheet, demonstrating a clear preference for the ring nitrogen over the amino nitrogen. researchgate.netekb.eg

Spectroscopic analysis is a key tool in determining which nitrogen atom is involved in coordination. Infrared (IR) and Raman spectroscopy studies consistently show that upon complexation, certain vibrational modes of the pyrimidine ring exhibit noticeable shifts. A significant upward shift in the frequency of the ring breathing mode is a well-established indicator of coordination through the endocyclic nitrogen's lone pair of electrons. researchgate.net For instance, in Fe(II) and Zn(II) tetracyanonickelate complexes, the ring breathing mode of this compound shifts from 991 cm⁻¹ in the free ligand to 1015 cm⁻¹ and 1025 cm⁻¹, respectively. researchgate.net This upward shift confirms the involvement of the ring nitrogen in forming the coordinate bond. researchgate.net

When this compound is deprotonated, it forms the 4-aminopyridinato anion, a ligand that exhibits even greater electronic and steric flexibility. Aminopyridinato ligands are known for their strong σ-donor and weak π-acceptor abilities and can adopt various binding modes with early transition metals (Groups 3-6). These modes can range from a pure amido metal bond, where only the deprotonated nitrogen binds, to a delocalized four-membered ring involving the amido nitrogen, an adjacent carbon, and the pyridine (B92270) nitrogen. This flexibility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis, such as olefin polymerization.

Synthesis and Characterization of Metal Complexes

A variety of transition metal complexes featuring this compound have been synthesized and characterized, revealing diverse structures and properties.

The synthesis of this compound complexes often involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. A common method for preparing a series of isostructural complexes involves the use of tetracyanometallate ions. For example, Hofmann-type complexes with the formula M(4APM)₂Ni(CN)₄, where M = Mn(II), Co(II), Ni(II), Zn(II), or Cd(II), have been prepared. researchgate.net The synthesis of Fe(II) and Zn(II) tetracyanonickelate complexes has also been reported, achieved by reacting the respective metal salts with this compound. researchgate.net

Copper(II) complexes can be prepared through various methods, including reactions in aqueous media. For instance, Cu(II) complexes with aminopyridine ligands have been synthesized by reacting copper(II) chloride with the ligand.

The synthesis of gold(III) complexes with aminopyrimidine derivatives has also been achieved. Although direct synthesis with this compound is less commonly documented, general methods provide insight. For example, an Au(III) complex with a ligand derived from 2-aminopyrimidine (B69317) was prepared with a 1:1 metal-to-ligand ratio, resulting in a square planar geometry. Other studies have detailed the synthesis of gold(III) complexes by reacting gold(III) chloride with various amines or by using microwave-assisted methods to accelerate the reaction and improve yields. researchgate.net

The table below summarizes key information for several prepared this compound complexes.

| Metal Ion | Complex Formula | Coordination Mode of 4APM | Coordination Geometry of Metal | Reference |

|---|---|---|---|---|

| Mn(II) | Mn(4APM)₂Ni(CN)₄ | Monodentate (via ring N) | Octahedral | researchgate.net |

| Co(II) | Co(4APM)₂Ni(CN)₄ | Monodentate (via ring N) | Octahedral | researchgate.net |

| Ni(II) | Ni(4APM)₂Ni(CN)₄ | Monodentate (via ring N) | Octahedral | researchgate.net |

| Cu(II) | [Cu(4-aminopyridine)₃(NCS)₂] | Monodentate (via ring N) | Not specified | |

| Zn(II) | Zn(4APM)₂Ni(CN)₄ | Monodentate (via ring N) | Octahedral | researchgate.netresearchgate.net |

| Cd(II) | Cd(4APM)₂Ni(CN)₄ | Monodentate (via ring N) | Octahedral | researchgate.net |

| Au(III) | [Au(L)Cl]Cl₂ (L=ligand from 2-aminopyrimidine) | (by analogy) | Square Planar |

Formation of Tetracyanonickelate Coordination Polymers

Coordination polymers incorporating this compound (4APM) and tetracyanonickelate, [Ni(CN)₄]²⁻, have been synthesized and characterized. These compounds typically have the general formula M(4APM)₂Ni(CN)₄, where M is a divalent metal ion such as Mn, Co, Ni, Zn, or Cd. researchgate.netiku.edu.tr In these structures, the this compound molecule acts as a monodentate ligand, coordinating to the M(II) ion through one of the nitrogen atoms in the pyrimidine ring. researchgate.net The amino group (-NH₂) does not participate in the coordination to the metal center. researchgate.net

The resulting structure is a two-dimensional polymeric network where [Ni(CN)₄]²⁻ anions are bridged by M(4APM)₂²⁺ cations. researchgate.netresearchgate.net This arrangement is characteristic of Hofmann-type structures, which consist of layered networks. dergipark.org.tr The layers in these this compound tetracyanonickelate polymers are often corrugated, a feature also observed in related Hofmann-type complexes with pyridine and methyl pyridine ligands. dergipark.org.tr

Investigation of Hofmann-Type Coordination Polymeric Compounds

Hofmann-type coordination polymers are a class of inclusion compounds with a layered structure, generally formulated as M(L)₂M'(CN)₄, where L is a neutral ligand. tubitak.gov.tr In the context of this compound, these compounds have been synthesized with the general formula M(4APM)₂M'(CN)₄, where M can be Mn, Zn, or Cd, and M' can be Pd or Pt. researchgate.net

Spectroscopic studies, particularly FT-IR and FT-Raman, have been instrumental in characterizing these compounds. researchgate.net The spectral data confirm that this compound coordinates to the M(II) ion as a monodentate ligand through a ring nitrogen atom, leaving the exocyclic amino group uncoordinated. researchgate.net The vibrational frequencies of both the this compound ligand and the tetracyanometallate group are assigned and analyzed to understand the effects of coordination. researchgate.net The study of isostructural compounds allows for a comparative analysis of how the metal ion influences the vibrational modes of the this compound ligand. researchgate.net The formation of these two-dimensional polymeric networks is a common feature of Hofmann-type complexes. dergipark.org.trrsc.orgnih.gov

Synthesis of Schiff Base Complexes Incorporating Aminopyrimidine Moieties

Schiff bases derived from aminopyrimidines are significant in coordination chemistry due to their versatile applications. ijcr.info These ligands are typically synthesized through the condensation reaction of an aminopyrimidine with an aldehyde or ketone. ijcr.infosciencepublishinggroup.com For instance, a Schiff base can be formed by refluxing 2-amino-4,6-dimethylpyrimidine (B23340) with 5-nitrosalicylaldehyde in ethanol (B145695). ijcr.info

These Schiff base ligands, which can be bidentate or polydentate, then react with metal salts to form complexes. ijcr.infosciencepublishinggroup.com The coordination often involves the azomethine nitrogen and another donor atom from the aldehyde precursor, such as a phenolic oxygen. sciencepublishinggroup.com A variety of transition metal complexes with aminopyrimidine-based Schiff bases have been synthesized and characterized using techniques like FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their structure and properties. ijcr.infotandfonline.com The resulting complexes can exhibit different geometries, such as octahedral or square planar, depending on the metal ion and the ligand. sciencepublishinggroup.comekb.eg

Structural Elucidation of Coordination Compounds through X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of coordination compounds. For this compound complexes, this method has provided detailed insights into their crystal structures.